molecular formula C9H11Cl2N3 B1321265 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine CAS No. 213201-98-0

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine

Cat. No. B1321265
M. Wt: 232.11 g/mol
InChI Key: CASRJOHSHYGIKB-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and their applications in pharmaceutical chemistry. The compound itself is not explicitly detailed in the provided papers, but its structural relatives and synthesis methods offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions, as demonstrated in the synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, which is synthesized from 2-amino-4-methylpyridine through chlorination and subsequent condensation with piperidine . Similarly, the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines involves a double cross-coupling reaction starting from 2,4-dichloro-6-methylpyrimidine . These methods suggest that 2,4-dichloro-6-(piperidin-1-yl)pyrimidine could be synthesized through related pathways involving chlorinated pyrimidine precursors and piperidine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by the presence of nitrogen atoms, which can coordinate with metal ions. For instance, ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold have been shown to form complexes with Zn(II) and Cu(II) . The presence of a piperidinyl group, as in the case of 2,4-dichloro-6-(piperidin-1-yl)pyrimidine, would likely influence the coordination geometry and the stability of such metal complexes.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, including the formation of metal complexes and nucleophilic substitution reactions . The reactivity of chlorine atoms in chlorinated pyrimidines is of particular interest, as it allows for further functionalization of the molecule . The presence of a piperidinyl group could also introduce additional reactivity, potentially through interactions with other functional groups or through the formation of non-covalent interactions in crystal structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by substituents on the pyrimidine ring. For example, the introduction of electron-donating or electron-withdrawing groups can affect the optical properties of these compounds . The solvatochromic behavior of these compounds indicates their potential use as colorimetric and luminescent pH sensors . The presence of a piperidinyl group in 2,4-dichloro-6-(piperidin-1-yl)pyrimidine would likely contribute to its solubility, boiling point, and melting point, as well as its potential for forming hydrogen bonds and other non-covalent interactions .

Scientific Research Applications

Antimicrobial Activity

A significant application of compounds related to 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine is in the development of antimicrobial agents. For instance, research on some 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines, which are closely related to 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine, demonstrated potent antimicrobial activity against various bacterial and fungal strains. This indicates the potential of such compounds in combating infectious diseases (Imran, Alam, & Abida, 2016).

Corrosion Inhibition

Piperidine derivatives of pyrimidine, including structures similar to 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine, have been studied for their corrosion inhibition properties. Research involving quantum chemical calculations and molecular dynamics simulations revealed that these compounds effectively inhibit the corrosion of iron, showcasing their utility in industrial applications (Kaya et al., 2016).

Antineoplastic Properties

Certain pyrimidine derivatives, which include the structural framework of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine, have been explored for their antineoplastic (anti-cancer) activities. These compounds show promise in targeting specific cancer cell lines, suggesting their potential as therapeutic agents in oncology (Singh & Paul, 2006).

Anticonvulsant Properties

The structural and electronic properties of compounds, including those related to 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine, have been analyzed for their anticonvulsant effects. Studies on substituted pyrimidines have highlighted their potential in treating seizure disorders (Georges et al., 1989).

Synthesis of Key Intermediates in Drug Development

The synthesis of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine and its derivatives plays a crucial role in the development of various drugs. For instance, it serves as a key intermediate in the preparation of deoxycytidine kinase inhibitors, which are important in the development of new therapeutic agents (Zhang et al., 2009).

properties

IUPAC Name

2,4-dichloro-6-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASRJOHSHYGIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610766
Record name 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine

CAS RN

213201-98-0
Record name 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4,6-trichloropyrimidine (5.0 g, 27 mmol) and piperidine (2.3 g, 27 mmol) in tetrahydrofuran (50 mL) and N,N-diisopropylethylamine (3.5 g, 27 mmol) was stirred at room temperature for 24 hours. The solvent was removed and the crude material was purified by flash chromatography on silica gel. The column was eluted with a gradient of hexane to yield ethyl acetate/hexane (1:4). The eluent was removed, giving 2,4-dichloro-6-(1-piperidinyl)pyrimidine (3.67 g, 15.8 mmol, 59%, Rf=0.58 in ethyl acetate/hexane, 1:4).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Borsari, D Rageot, A Dall'Asen… - Journal of medicinal …, 2019 - ACS Publications
The mechanistic target of rapamycin (mTOR) plays a pivotal role in growth and tumor progression and is an attractive target for cancer treatment. ATP-competitive mTOR kinase …
Number of citations: 27 pubs.acs.org
AS Chaudhary - 2013 - scholarworks.gsu.edu
Protein translocation is essential for bacterial survival and the most important translocation mechanism in bacteria is the secretion (Sec) pathway. Thus targeting Sec pathway is a …
Number of citations: 1 scholarworks.gsu.edu

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